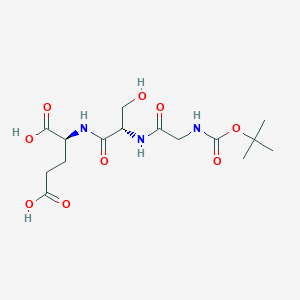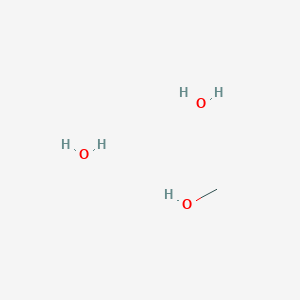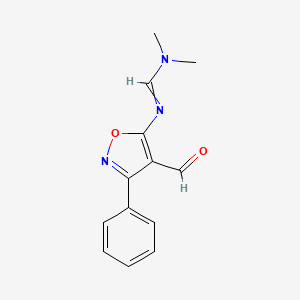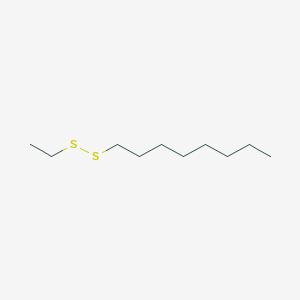
1-(Ethyldisulfanyl)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethyldisulfanyl)octane is an organic compound characterized by the presence of an octane backbone with an ethyldisulfanyl group attached. This compound falls under the category of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethyldisulfanyl)octane typically involves the reaction of octyl halides with ethyl disulfide under specific conditions. One common method is the nucleophilic substitution reaction where octyl bromide reacts with ethyl disulfide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethyldisulfanyl)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions can replace the ethyldisulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted octane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Ethyldisulfanyl)octane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Wirkmechanismus
The mechanism of action of 1-(Ethyldisulfanyl)octane involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The compound can also interact with proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(Ethylthio)octane
- 1-(Methylthio)octane
- 1-(Propylthio)octane
Comparison: 1-(Ethyldisulfanyl)octane is unique due to the presence of the disulfide bond, which imparts distinct chemical reactivity compared to its thioether analogs. The disulfide bond allows for redox activity, making it valuable in applications requiring redox modulation. In contrast, thioethers like 1-(Ethylthio)octane lack this redox capability but may offer different stability and reactivity profiles.
Eigenschaften
CAS-Nummer |
64580-61-6 |
|---|---|
Molekularformel |
C10H22S2 |
Molekulargewicht |
206.4 g/mol |
IUPAC-Name |
1-(ethyldisulfanyl)octane |
InChI |
InChI=1S/C10H22S2/c1-3-5-6-7-8-9-10-12-11-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
XIUKPMCJKNGJSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
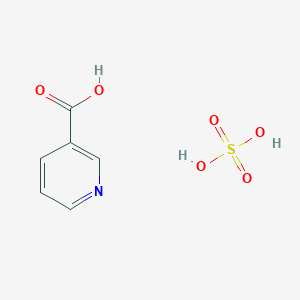
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)

